1-(Prop-2-yn-1-yl)piperidine
Overview
Description
Synthesis Analysis
The synthesis of 1-(Prop-2-yn-1-yl)piperidine derivatives involves strategic organic synthesis techniques. For instance, Sundararajan et al. (2015) detailed the synthesis of 2,6-diaryl-1-(prop-2-yn-1-yl)piperidin-4-one oximes from 2,6-diarylpiperidin-4-one oximes using propargyl bromide. The structural elucidation was achieved through IR, NMR, mass spectral techniques, and DFT calculations, with X-ray diffraction analysis confirming the molecular structure of synthesized compounds (Sundararajan et al., 2015). Similarly, Lebold et al. (2009) presented a method for synthesizing highly functionalized piperidines from propargyl amines and cyclopropanes, showcasing the versatility of 1-(Prop-2-yn-1-yl)piperidine in synthetic organic chemistry (Lebold, Leduc, & Kerr, 2009).
Scientific Research Applications
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Pharmaceutical Field
- Application : Piperidine derivatives, including “1-(Prop-2-yn-1-yl)piperidine”, are utilized in various therapeutic applications . They are used as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
- Methods of Application : Piperidine is an organic heterocyclic amine widely used as a building block and reagent in synthesizing organic compounds, including medicinal products .
- Results or Outcomes : The specific outcomes depend on the particular application. For example, piperine, a piperidine derivative, shows powerful antioxidant action because of its capability of hindering or suppressing free radicals .
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Organic Synthesis
- Application : “1-(Prop-2-yn-1-yl)piperidine” acts as a crucial building block in the synthesis of various organic compounds, particularly those containing a piperidine ring and a terminal alkyne functionality.
- Results or Outcomes : The outcomes would be the successful synthesis of the desired organic compounds.
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Medicinal Chemistry and Drug Development
- Application : “1-(Prop-2-yn-1-yl)piperidine” holds immense potential for scientific research in medicinal chemistry and drug development.
- Methods of Application : This compound can be used as a building block in the synthesis of various pharmaceutical compounds.
- Results or Outcomes : The outcomes would be the successful synthesis of the desired pharmaceutical compounds.
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Catalysis
- Application : “1-(Prop-2-yn-1-yl)piperidine” can be used in catalysis.
- Methods of Application : The specific methods of application would depend on the particular catalytic process being performed.
- Results or Outcomes : The outcomes would be the successful completion of the catalytic process.
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Anaplastic Lymphoma Kinase (ALK) and c-ros Oncogene 1 Kinase (ROS1) Dual Inhibitor
- Application : A series of 2-amino-4-(1-piperidine) pyridine derivatives, which could potentially include “1-(Prop-2-yn-1-yl)piperidine”, has been designed as the clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitor .
- Methods of Application : The specific methods of application would depend on the particular synthesis being performed .
- Results or Outcomes : The outcomes would be the successful synthesis of the desired ALK and ROS1 dual inhibitor .
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Chemical Research
- Application : “1-(Prop-2-yn-1-yl)piperidine” is used in chemical research due to its unique structure and properties.
- Methods of Application : This compound can be used as a reagent or building block in various chemical reactions.
- Results or Outcomes : The outcomes would be the successful completion of the chemical reactions and the synthesis of the desired compounds.
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Synthesis of Imidazo[1,2-a]pyridines
- Application : “1-(Prop-2-yn-1-yl)piperidine” could potentially be used in the synthesis of imidazo[1,2-a]pyridines .
- Methods of Application : The specific methods of application would depend on the particular synthesis being performed .
- Results or Outcomes : The outcomes would be the successful synthesis of imidazo[1,2-a]pyridines .
Safety And Hazards
properties
IUPAC Name |
1-prop-2-ynylpiperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N/c1-2-6-9-7-4-3-5-8-9/h1H,3-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQSQLFOKTMSBEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30319899 | |
Record name | 1-(prop-2-yn-1-yl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30319899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Prop-2-yn-1-yl)piperidine | |
CAS RN |
5799-75-7 | |
Record name | 5799-75-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=351580 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(prop-2-yn-1-yl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30319899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(prop-2-yn-1-yl)piperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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